

Spectroscopic analysis and validation of 3h-Indole-2-carbaldehyde structure

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Compound of Interest

Compound Name: 3h-Indole-2-carbaldehyde

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Spectroscopic Validation of 3H-Indole-2-carbaldehyde: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis for the validation of the **3H-Indole-2-carbaldehyde** structure, contrasting its expected spectral characteristics with those of its more stable isomers, **1H-Indole-3-carbaldehyde** and **1H-Indole-2-carbaldehyde**. Experimental data for the stable isomers are provided for reference.

The 3H-indole tautomers, while less common, are significant intermediates in various chemical transformations. Their unambiguous identification is crucial for mechanistic studies and the development of novel synthetic methodologies. This guide outlines the key spectroscopic features that can be used to differentiate **3H-Indole-2-carbaldehyde** from its common indole counterparts.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for 1H-Indole-3-carbaldehyde and 1H-Indole-2-carbaldehyde, which serve as a benchmark for the identification of the 3H-tautomer. Expected values for **3H-Indole-2-carbaldehyde** are inferred based on structural differences.



Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	1H-Indole-3- carbaldehyde[1][2] [3]	1H-Indole-2- carbaldehyde	Expected for 3H- Indole-2- carbaldehyde
Aldehyde-H	~10.0	~9.8	~9.5-9.7
N-H	~8.5 (broad)	~9.0 (broad)	Absent
H2	~8.3	-	~7.0-7.2 (alkene)
H3	-	~7.2	-
H4	~8.2	~7.7	~7.5-7.7
H5	~7.3	~7.2	~7.1-7.3
H6	~7.3	~7.1	~7.0-7.2
H7	~7.4	~7.5	~7.3-7.5
3H (CH ₂)	Absent	Absent	~4.0-4.5 (singlet)

Note: Solvent can influence chemical shifts.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)



Carbon	1H-Indole-3- carbaldehyde[2][3]	1H-Indole-2- carbaldehyde[4]	Expected for 3H- Indole-2- carbaldehyde
C=O	~185	~182	~188-192
C2	~138	~135	~150-155 (imine)
C3	~118	~120	~50-55 (sp³)
C3a	~124	~129	~130-135
C4	~123	~121	~120-122
C5	~122	~123	~122-124
C6	~121	~120	~120-122
C7	~112	~112	~110-112
C7a	~137	~137	~140-145

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Functional Group	1H-Indole-3- carbaldehyde[5][6] [7]	1H-Indole-2- carbaldehyde	Expected for 3H- Indole-2- carbaldehyde
N-H Stretch	~3200-3450 (broad)	~3200-3400 (broad)	Absent
C-H Stretch (aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H Stretch (aldehyde)	~2700-2850	~2700-2850	~2700-2850
C=O Stretch (aldehyde)	~1640-1680	~1650-1690	~1680-1700 (conjugated)
C=N Stretch	Absent	Absent	~1620-1640
C=C Stretch (aromatic)	~1450-1600	~1450-1600	~1450-1600



Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Expected Fragmentation Pattern for 3H- Indole-2- carbaldehyde
3H-Indole-2- carbaldehyde	C∍H⁊NO	145.16	[M]+• at m/z 145, loss of -CHO (m/z 116), loss of -HCN (m/z 118)
1H-Indole-3- carbaldehyde[3][8]	С ₉ H7NO	145.16	[M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation
1H-Indole-2- carbaldehyde[4]	C∍H7NO	145.16	[M]+• at m/z 145, loss of -CHO (m/z 116), characteristic indole fragmentation

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of indole derivatives.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Experiments:
 - ¹H NMR: Standard proton experiment to determine chemical shifts, coupling constants, and integration.



- ¹³C NMR: Proton-decoupled carbon experiment to identify the number and type of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments, which would be crucial in differentiating the isomers.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Samples can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent (e.g., CHCl₃).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Analysis: The spectrum is typically recorded between 4000 and 400 cm⁻¹. Key functional group absorptions are identified and compared to reference data.
- 3. Mass Spectrometry (MS):
- Sample Introduction: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is common for generating fragment ions to aid in structural elucidation. Electrospray Ionization (ESI) is a softer technique that primarily provides the molecular ion.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce the structure.
- 4. UV-Visible Spectroscopy:
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[9][10]
- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Analysis: The absorbance is measured over a range of wavelengths (typically 200-400 nm for indoles) to determine the λmax values, which are characteristic of the chromophoric





system.[11] The conjugated system in **3H-Indole-2-carbaldehyde** is expected to result in a different λ max compared to its 1H-isomers.

Visualization of the Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of **3H-Indole-2-carbaldehyde**.



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Caption: Workflow for the spectroscopic validation of 3H-Indole-2-carbaldehyde.

Key Differentiating Features for 3H-Indole-2-carbaldehyde:

- ¹H NMR: The most definitive evidence would be the absence of a broad N-H signal and the presence of a singlet around 4.0-4.5 ppm corresponding to the sp³-hybridized C3 protons (CH₂).
- ¹³C NMR: The appearance of a signal in the aliphatic region (around 50-55 ppm) for C3 and a signal in the imine region (around 150-155 ppm) for C2 would be characteristic.
- IR Spectroscopy: The absence of the N-H stretching band (around 3200-3450 cm⁻¹) and the presence of a C=N stretching band (around 1620-1640 cm⁻¹) are key indicators. The C=O stretch is expected at a slightly higher wavenumber due to reduced conjugation compared to the fully aromatic isomers.

By employing a multi-spectroscopic approach and comparing the acquired data with the established values for its stable isomers, researchers can confidently validate the structure of



3H-Indole-2-carbaldehyde. This guide provides the foundational data and workflow to support such analytical endeavors.

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